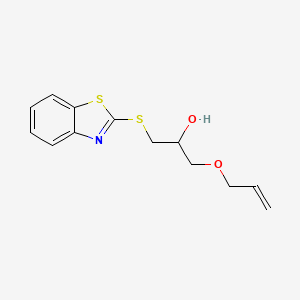
1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol is a chemical compound that belongs to the family of benzothiazoles. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of xanthine oxidase, which is an enzyme that produces reactive oxygen species.
Biochemical and Physiological Effects:
1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect nerve cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol in lab experiments is its versatility. It can be used for various purposes such as a fluorescent probe, a photosensitizer, and a corrosion inhibitor. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain types of cells at high concentrations.
Orientations Futures
There are several future directions for the use of 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol in scientific research. One direction is the development of new applications for this compound. For example, it could be used as a drug delivery system for targeted therapy. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol involves the reaction of 2-mercaptobenzothiazole with allyl bromide and 2-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol.
Applications De Recherche Scientifique
1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol has been extensively used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of thiols and other biomolecules. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a corrosion inhibitor for metals and alloys.
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-2-7-16-8-10(15)9-17-13-14-11-5-3-4-6-12(11)18-13/h2-6,10,15H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDWVBHXUHCRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CSC1=NC2=CC=CC=C2S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinol](/img/structure/B6055526.png)
![2-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B6055534.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6055542.png)
![5-(2-hydroxy-5-nitrophenyl)-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6055551.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6055557.png)
![N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6055560.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055569.png)
![N-[(1-methyl-3-piperidinyl)methyl]-3-(2-oxo-1-pyrrolidinyl)-N-(2-phenylethyl)propanamide](/img/structure/B6055577.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6055578.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6055585.png)
![1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6055592.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6055609.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(3-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6055616.png)